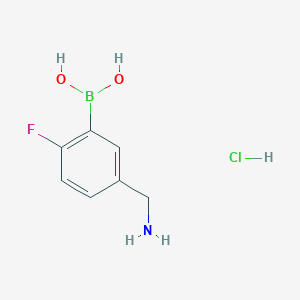
Acide (5-(aminométhyl)-2-fluorophényl)boronique chlorhydrate
Vue d'ensemble
Description
“(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride” is a boron-containing compound . Boronic acids, such as this compound, have been growing in interest, especially after the discovery of the drug bortezomib . They have been studied for various activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids, having a pKa value of 4–10 . The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH .
Chemical Reactions Analysis
The chemical reactions of boronic acids are diverse and have been used in various fields. For example, they have been used in the Pd-catalyzed C─C Suzuki-Miyaura couplings . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), and regioselective deuteration or sulfonamide formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are unique. They are considered Lewis acids, having a pKa value of 4–10 . The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH .
Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris l’acide (5-(aminométhyl)-2-fluorophényl)boronique chlorhydrate, sont connus pour leur capacité à interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette interaction est essentielle dans diverses applications de détection, qui peuvent être des dosages homogènes ou une détection hétérogène. Le composé peut être utilisé à l’interface du matériau de détection ou dans l’échantillon en vrac pour détecter des molécules biologiques .
Marquage biologique et manipulation des protéines
L’interaction clé des acides boroniques avec les diols permet également leur utilisation dans le marquage biologique. Ce composé peut être utilisé pour marquer les protéines, les manipuler et les modifier en vue d’une analyse ultérieure. Il est particulièrement utile dans l’étude des glycoprotéines et d’autres molécules biologiques contenant des diols .
Développement thérapeutique
Les acides boroniques jouent un rôle essentiel dans le développement de médicaments. Leur interaction avec diverses molécules biologiques peut être exploitée pour créer de nouveaux médicaments ou modifier les médicaments existants. Ce composé pourrait potentiellement être utilisé dans la conception de médicaments contenant du bore qui ciblent des voies biologiques spécifiques .
Technologies de séparation
Les propriétés uniques des acides boroniques permettent leur utilisation dans les technologies de séparation. Ils peuvent être utilisés pour séparer des mélanges complexes de molécules biologiques, telles que des protéines ou des acides nucléiques, en fonction de leur affinité pour les diols .
Électrophorèse des molécules glyquées
L’électrophorèse est une technique de laboratoire courante utilisée pour séparer les molécules en fonction de leur taille et de leur charge. Les acides boroniques, y compris l’This compound, peuvent être utilisés pour modifier le comportement électrophorétique des molécules glyquées, qui contiennent des fragments de sucre .
Microparticules et polymères pour les méthodes analytiques
Ce composé peut être utilisé comme matériau de construction pour les microparticules et les polymères. Ces matériaux peuvent être utilisés dans diverses méthodes analytiques, y compris celles qui nécessitent la libération contrôlée de substances telles que l’insuline .
Catalyse
Les acides boroniques sont connus pour catalyser diverses réactions chimiques. L’This compound peut agir comme catalyseur en synthèse organique, en particulier dans les réactions impliquant la fonctionnalisation des diols, des glucides ou l’ouverture du cycle époxyde .
Outils biochimiques
Les acides boroniques servent d’outils biochimiques à diverses fins, notamment l’interférence dans les voies de signalisation, l’inhibition enzymatique et les systèmes de délivrance cellulaire. La capacité de ce composé à interagir avec des molécules biologiques en fait un outil précieux en biochimie et en biologie cellulaire .
Mécanisme D'action
Target of Action
Boronic acids are known to interact with a wide range of biological molecules possessing polyhydroxy motifs . This suggests that the compound could potentially interact with various biological targets.
Mode of Action
Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols . This interaction allows boronic acids to bind to diol and polyol motifs present in saccharides and catechols, and they can also form bonds with nucleophilic amino acid side chains such as that of serine .
Biochemical Pathways
Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . This suggests that the compound could potentially influence multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (18743) and its solid form suggest that it may have certain pharmacokinetic properties that influence its bioavailability.
Result of Action
Given the known interactions of boronic acids with diols and strong lewis bases , it is plausible that the compound could induce changes at the molecular and cellular levels.
Action Environment
The stability and reactivity of boronic acids can be influenced by factors such as ph and temperature .
Orientations Futures
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the unique properties and potential applications of boronic acids, there is a growing interest in extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly . This includes the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks .
Propriétés
IUPAC Name |
[5-(aminomethyl)-2-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-7-2-1-5(4-10)3-6(7)8(11)12;/h1-3,11-12H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSRDMVMCVZURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674552 | |
| Record name | [5-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-46-3 | |
| Record name | Boronic acid, B-[5-(aminomethyl)-2-fluorophenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Aminomethyl)-2-fluorophenylboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





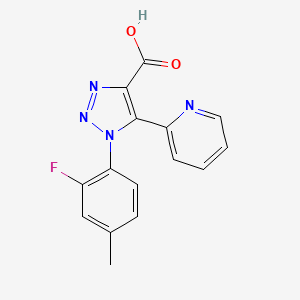

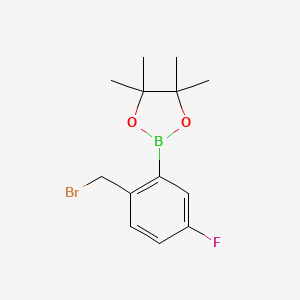
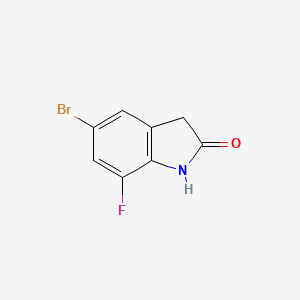
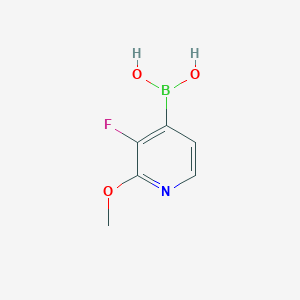
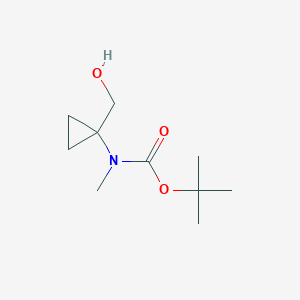
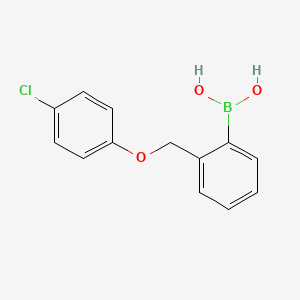
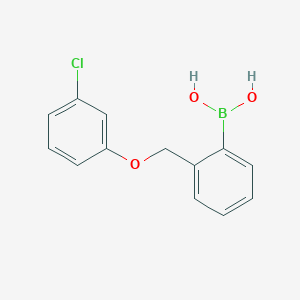
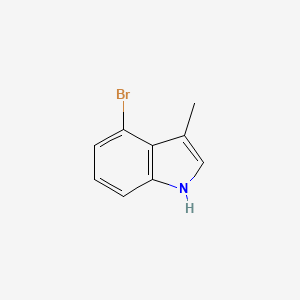
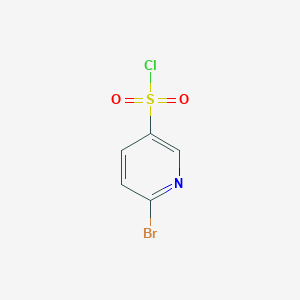
![2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1522638.png)
